molecular formula C10H8N6O2S B2931691 6-methyl-4-oxo-N-1,3-thiazol-2-yl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1787917-65-0

6-methyl-4-oxo-N-1,3-thiazol-2-yl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No.: B2931691
CAS No.: 1787917-65-0
M. Wt: 276.27
InChI Key: GPGCMJLQTSVLDR-UHFFFAOYSA-N
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Description

6-methyl-4-oxo-N-1,3-thiazol-2-yl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a complex heterocyclic compound that features a unique arrangement of nitrogen, sulfur, and oxygen atoms within its structure

Scientific Research Applications

6-methyl-4-oxo-N-1,3-thiazol-2-yl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-oxo-N-1,3-thiazol-2-yl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thiazole and triazole derivatives under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-oxo-N-1,3-thiazol-2-yl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 6-methyl-4-oxo-N-1,3-thiazol-2-yl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds containing the thiazole ring, such as thiazole-4-carboxamide, share structural similarities and may exhibit comparable biological activities.

    Triazole derivatives: Compounds like 1,2,3-triazole-4-carboxamide also share structural features and are studied for similar applications.

Uniqueness

What sets 6-methyl-4-oxo-N-1,3-thiazol-2-yl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide apart is its unique combination of thiazole and triazole rings, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-methyl-4-oxo-N-(1,3-thiazol-2-yl)-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6O2S/c1-5-4-16-7(9(18)12-5)6(14-15-16)8(17)13-10-11-2-3-19-10/h2-4H,1H3,(H,12,18)(H,11,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGCMJLQTSVLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=N2)C(=O)NC3=NC=CS3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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